molecular formula C19H17F2N3O3 B15138919 Antimicrobial agent-24

Antimicrobial agent-24

Cat. No.: B15138919
M. Wt: 373.4 g/mol
InChI Key: ORYLXDDABIRCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial agent-24 (compound E8) is a hydrazide-based compound with potent broad-spectrum fungicidal activity. It disrupts the normal function of the plasma membrane in fungal cells, leading to significant morphological and subcellular structural changes in mycelia, ultimately causing cell death . This mechanism distinguishes it from many conventional antifungals that target specific metabolic pathways, such as ergosterol synthesis or nucleic acid synthesis.

Properties

Molecular Formula

C19H17F2N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N'-(2,4-difluorophenyl)-2-(8-methoxy-5-methylquinolin-4-yl)oxyacetohydrazide

InChI

InChI=1S/C19H17F2N3O3/c1-11-3-6-16(26-2)19-18(11)15(7-8-22-19)27-10-17(25)24-23-14-5-4-12(20)9-13(14)21/h3-9,23H,10H2,1-2H3,(H,24,25)

InChI Key

ORYLXDDABIRCGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)OC)OCC(=O)NNC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-24 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antimicrobial properties of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous purification steps, including crystallization and chromatography, to remove any impurities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Antimicrobial Agent-24 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Halogenation and nitration are common substitution reactions that introduce halogen or nitro groups into the compound, enhancing its antimicrobial activity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions include various halogenated, nitrated, and sulfonated derivatives of this compound, each exhibiting unique antimicrobial properties.

Scientific Research Applications

Antimicrobial Agent-24 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of antimicrobial action and to develop new antimicrobial agents.

    Biology: The compound is employed in microbiological assays to evaluate its efficacy against different strains of bacteria and fungi.

    Medicine: this compound is investigated for its potential use in treating infections, particularly those caused by antibiotic-resistant pathogens.

    Industry: It is incorporated into coatings, textiles, and medical devices to provide antimicrobial protection and prevent biofilm formation.

Mechanism of Action

The mechanism of action of Antimicrobial Agent-24 involves multiple pathways:

    Cell Membrane Disruption: The compound interacts with the lipid bilayer of microbial cell membranes, causing structural damage and increased permeability, leading to cell lysis.

    Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins required for microbial growth and survival.

    DNA Interference: this compound can intercalate into microbial DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Mechanism of Action
Compound Mechanism of Action Target Organisms
Antimicrobial agent-24 Plasma membrane disruption via hydrazide activity, causing structural degradation Broad-spectrum fungi
Fluconazole Inhibition of ergosterol synthesis (CYP450-dependent lanosterol demethylase) Candida spp., Aspergillus
Sodium hypochlorite Oxidative damage to cellular components (proteins, lipids, DNA) Bacteria, fungi, viruses
Silver ions Multi-target disruption (membrane integrity, enzyme inactivation, DNA interaction) Broad-spectrum microbes
Chlorhexidine Membrane disruption and precipitation of cytoplasmic contents Bacteria, fungi

Key Insights :

  • This compound’s membrane-targeting mechanism may reduce the likelihood of resistance compared to single-target agents like fluconazole .
Efficacy Against Pathogens

Table 1: Comparative Efficacy in Time-Kill Studies

Compound Pathogen Tested Concentration/Time for Efficacy Reduction in Viability
This compound Broad-spectrum fungi Not specified (broad activity noted) Significant mycelial destruction
Sodium hypochlorite Candida auris 6,500 ppm for 2 minutes ≥3 log₁₀ reduction
NaDCC (chlorine-based) Candida auris 2,000 ppm for 2 minutes ≥3 log₁₀ reduction
Fluconazole Candida albicans MIC₉₀: 1–4 µg/mL 99% inhibition

Key Insights :

  • This compound’s fungicidal activity is described qualitatively, whereas chlorine-based disinfectants (NaDCC, hypochlorite) demonstrate quantifiable log reductions in controlled studies .
Biofilm Penetration and Activity

Biofilms pose a significant challenge due to reduced antimicrobial susceptibility. Comparative

  • This compound: No biofilm-specific data available in the evidence.
  • Tobramycin (aminoglycoside): Limited efficacy against Pseudomonas aeruginosa biofilms (MIC increased 10–100× in biofilms vs. planktonic cells) .
  • Chlorine : Biofilm matrix degradation at high concentrations (500–1,000 ppm), but regrowth occurs post-treatment .
  • Silver ions : Effective at 50–100 ppm against Staphylococcus biofilms via sustained ion release .

Key Gaps :

Resistance Potential
Compound Resistance Mechanism Clinical Relevance
This compound Unknown (plausibly low due to membrane targeting) Not yet reported
Fluconazole Overexpression of efflux pumps; ERG11 gene mutations High (common in Candida glabrata)
Chlorhexidine QAC tolerance genes (e.g., qacA/B) Emerging in Staphylococcus aureus

Key Insight :

  • Membrane disruptors like this compound may delay resistance development compared to agents with single enzymatic targets .

Recommendation :

  • Preclinical safety studies are critical for this compound, particularly given the hydrazide class’s mixed safety record .

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